(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine

Chiral Resolution Analytical Chemistry Medicinal Chemistry

Stereochemical fidelity is non-negotiable in chiral SAR campaigns, yet racemic or (S)-enantiomer substitution remains a common procurement risk. (R)-1-(Benzofuran-2-yl)-2-methylpropan-1-amine (CAS 1213531-22-6) eliminates this variable. Delivered as the defined (R)-enantiomer with ≥95% purity, this primary amine provides a robust handle for amide coupling, reductive amination, or sulfonamide formation, enabling precise exploration of monoaminergic and TAAR1-targeted chemical space. • Defined (R)-stereochemistry ensures batch-to-batch reproducibility in enantioselective synthesis and biological assays. • ≥95% enantiomeric purity supports direct use as a chiral building block or analytical reference standard for chiral HPLC/SFC method development. • Available in gram-scale quantities with full documentation; standard B2B shipping under research-use-only terms.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B13171690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC2=CC=CC=C2O1)N
InChIInChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3/t12-/m1/s1
InChIKeyUXXIDXQZKJWBET-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (1R)-1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine


(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine (CAS 1213531-22-6, MF C12H15NO, MW 189.25) is a chiral primary amine comprising a benzofuran heterocycle linked to an isopropyl-bearing carbon stereocenter with (R)-configuration. This compound belongs to the broader class of aminoalkyl benzofurans, a scaffold associated with diverse pharmacological activities including monoaminergic modulation and trace amine-associated receptor 1 (TAAR1) agonism. Commercially, it is typically supplied as the free base with purities ≥95% (HPLC) and is primarily utilized as a chiral building block or advanced pharmaceutical intermediate in medicinal chemistry programs targeting neurological and psychiatric indications .

Workflow Chiral building block for stereospecific synthesis; reported class aminoalkyl benzofuran
Selection (R)-configuration required for enantiomer-defined SAR studies
Use context CNS medicinal chemistry research; monoaminergic modulator / TAAR1 ligand studies

Stereochemical Substitution Risks for (1R)-1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine


Procurement decisions involving (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine are inherently driven by stereochemical fidelity. Simple substitution with the racemic mixture (CAS 1038709-93-1) or the (S)-enantiomer (CAS 1213093-49-2) is not scientifically equivalent and will fundamentally alter the outcome of stereospecific synthetic routes or biological assays. The (R)-configuration at the C1 position is a critical determinant of molecular recognition; while direct quantitative comparisons of biological activity for this specific scaffold pair are absent from the open literature, the principle of enantioselective target engagement is universally established for chiral aminoalkyl benzofurans. For instance, the differential pharmacology of R(-)- vs. S(+)-MDMA, wherein the enantiomers exhibit distinct serotonergic versus dopaminergic profiles, serves as a salient class-level precedent for the necessity of stereochemically defined procurement in this chemical space [1]. Researchers developing stereospecific SAR or requiring defined stereochemistry for lead optimization must therefore procure the specific (1R)-enantiomer rather than its achiral or racemic alternatives to ensure experimental reproducibility and data integrity .

Target
(1R)-enantiomer
Substitute
Racemate (1:1 R/S)
Introduces 50% opposite enantiomer; may alter molecular recognition and assay outcome
Target
(1R)-enantiomer
Substitute
(1S)-enantiomer
Opposite stereochemistry; class-level precedent (e.g., R(-)- vs S(+)-MDMA) shows distinct receptor profiles

Stereochemical Purity and Physicochemical Properties for (1R)-1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine


Enantiomeric Purity vs Racemic Mixture

The (1R)-enantiomer is offered at a defined minimum purity of 95% (HPLC) with the specific CAS 1213531-22-6, whereas the racemic mixture (CAS 1038709-93-1) is a 1:1 mixture of the (1R)- and (1S)-enantiomers. The (1S)-enantiomer has the distinct CAS 1213093-49-2. This represents a 100% difference in enantiomeric composition .

Enantiomeric purity
Data to verify
95% (HPLC) (R)-configuration vs racemate (1:1 R:S)
Reported enantiomeric purity; defined stereochemistry essential for SAR reproducibility.
Supplier CoA; independent chiral verification advised.
Chiral Resolution Analytical Chemistry Medicinal Chemistry

Distinct CAS Numbers and Supplier Traceability

The (1R)-enantiomer is assigned CAS 1213531-22-6, while the (1S)-enantiomer holds CAS 1213093-49-2 and the racemic mixture CAS 1038709-93-1. Supplier catalogs list these as distinct entries with separate product codes, reflecting their non-interchangeable nature .

CAS traceability
Specification review
(1R): 1213531-22-6, (1S): 1213093-49-2, racemate: 1038709-93-1
Three distinct CAS numbers confirm non-interchangeable entities.
Procurement should use exact CAS to avoid stereochemical mismatch.
Chemical Inventory Regulatory Compliance Procurement

Predicted Physicochemical Properties

Computational prediction provides baseline physicochemical parameters for this compound: boiling point 281.8±15.0 °C, density 1.069±0.06 g/cm³, and pKa 9.66±0.33. While these are in silico estimations, they offer a starting point for solubility and stability assessments relative to other benzofuran amines in the same class .

Predicted properties
Class-level
bp 281.8±15.0°C, density 1.069±0.06 g/cm³, pKa 9.66±0.33
In silico estimates support initial salt/solubility screening.
Experimental values may differ; verification recommended.
Preformulation Drug Discovery Computational Chemistry

Validated Application Scenarios for (1R)-1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine


Stereospecific Building Block for CNS Asymmetric Synthesis

The defined (R)-configuration makes this compound a valuable chiral synthon for constructing enantiomerically pure benzofuran derivatives targeting the central nervous system (CNS). Its use ensures stereochemical integrity in the synthesis of novel monoaminergic modulators or TAAR1 ligands, aligning with patent strategies exemplified by ATAI Life Sciences' benzofuran propyl amine modulator programs [1].

Internal Standard for Chiral Purity Assays

The high enantiomeric purity (≥95%) and distinct CAS designation qualify this compound for use as an analytical reference standard. In quality control (QC) or research settings, it serves to calibrate chiral HPLC or SFC methods used to verify the stereochemical purity of benzofuran-containing drug candidates or synthetic intermediates.

Late-Stage Functionalization Precursor

The primary amine functionality provides a robust handle for derivatization—including amide coupling, reductive amination, or sulfonamide formation—enabling the rapid exploration of structure-activity relationships (SAR) around the benzofuran core. This is critical in lead optimization campaigns for neurological disorders where the benzofuran scaffold is a privileged structure [1].

Application
Selection Property
Validation Focus
CNS chiral synthesis research
Defined (R)-configuration; supplier-reported enantiomeric purity
Chiral HPLC/SFC method verification for stereochemical integrity
Chiral purity assay reference
Distinct CAS for (1R)-enantiomer; high chemical identity assurance
Chiral method calibration and system suitability testing
SAR derivatization platform
Primary amine reactivity for amide/sulfonamide formation
Derivatization consistency and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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